2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol

Coordination Chemistry Antibacterial Copper Complexes

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS 63671-68-1), also known as (2-hydroxybenzyl)(2-pyridylmethyl)amine, is a bidentate ligand with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol. Structurally, it features a phenol group and a pyridine ring connected via an aminomethyl linker, enabling it to chelate transition metal ions.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 63671-68-1
Cat. No. B1364855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol
CAS63671-68-1
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CC=CC=N2)O
InChIInChI=1S/C13H14N2O/c16-13-7-2-1-5-11(13)9-14-10-12-6-3-4-8-15-12/h1-8,14,16H,9-10H2
InChIKeyQKSKEROUBXANPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS 63671-68-1) Overview and Procurement Context


2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS 63671-68-1), also known as (2-hydroxybenzyl)(2-pyridylmethyl)amine, is a bidentate ligand with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol [1]. Structurally, it features a phenol group and a pyridine ring connected via an aminomethyl linker, enabling it to chelate transition metal ions [2]. The compound has been investigated as a metal-binding moiety in coordination chemistry, a building block for fluorescent probes, and a ligand for antibacterial copper complexes [2][3].

Why 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS 63671-68-1) is Not Readily Substitutable


While several amine-phenolate ligands exist, 2-{[(pyridin-2-ylmethyl)amino]methyl}phenol (HL1) is distinguished by its specific methylene linkage between the phenol and pyridine moieties, which confers unique metal-binding geometry and biological activity profiles [1]. Direct analogs with ethyl or benzyl substitutions exhibit altered coordination behavior and diminished antibacterial efficacy, underscoring the critical role of the ligand's spacer length and substituent pattern in determining performance [1][2]. Generic substitution with similar-looking ligands can lead to unpredictable changes in complex stability, metal selectivity, and biological activity, making precise compound selection essential for reproducible research outcomes [1][2].

Quantitative Differentiation of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS 63671-68-1) Against Key Comparators


Antibacterial Activity of Copper(II) Complex: HL1 Ligand Outperforms Ethyl-Linked Analog

The copper(II) complex of HL1 (2-{[(pyridin-2-ylmethyl)amino]methyl}phenol) exhibits moderate to high antibacterial activity at concentrations ranging from 0.2 to 1.0 mg/mL [1]. In contrast, the complex formed with HL3, an analog containing an ethyl linker between the pyridine and amine groups, is reported to be completely ineffective against Gram-positive bacteria under identical assay conditions [1]. This direct comparison underscores the critical impact of the methylene spacer length on the ligand's biological performance [1].

Coordination Chemistry Antibacterial Copper Complexes

Metal Coordination Geometry: Mononuclear vs. Dinuclear Complex Formation with Zinc(II)

2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (HSALAMP) forms a mononuclear zinc(II) complex [Zn(SALAMP)(NO3)]2, characterized as a dimeric structure [1]. In comparison, the ethyl-linked analog HSALAEP (2-[[[2-(2-pyridinyl)ethyl]amino]methyl]phenol) forms a dinuclear [Cd(SALAEP)(NO3)]2 dimer with a distinct coordination geometry [1]. This structural divergence, confirmed by X-ray crystallography, highlights how subtle changes in ligand spacer length alter metal-binding mode and complex nuclearity, directly affecting the compound's utility in coordination chemistry studies [1].

Coordination Chemistry X-ray Crystallography Zinc Complexes

Fluorescent Probe Sensitivity: Derivative Demonstrates μM Detection Limit for Trivalent Cations

A fluorescent sensor (1) incorporating the 2-{[(pyridin-2-ylmethyl)amino]methyl}phenol moiety as a binding unit exhibits a detection limit in the micromolar (μM) range for trivalent cations such as Fe3+ and Al3+ [1]. While the study primarily characterizes the anthracene-conjugated derivative, the selectivity for trivalent over mono- and divalent cations is attributed to the specific chelating ability of the ligand's phenol-pyridine-amine core [1]. This provides a baseline for comparing the performance of other metal-sensing scaffolds, although direct quantitative comparison with other ligands in this specific assay format is not available [1].

Fluorescent Chemosensors Metal Detection Trivalent Cations

Thermal Stability of Copper Complexes: Consistent Behavior Across Ligand Variations

Copper(II) complexes of amine-phenolate ligands, including 2-{[(pyridin-2-ylmethyl)amino]methyl}phenol (HL1), demonstrate excellent thermal stability up to 200 °C [1]. This property is consistent across the series of ligands studied (HL1-HL4), indicating that the core amine-phenolate framework confers robust thermal resilience regardless of specific substituents [1]. While this does not differentiate HL1 from its close analogs, it supports its suitability for applications requiring moderate thermal stress [1].

Thermal Analysis Coordination Complexes Stability

Validated Research and Application Scenarios for 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (CAS 63671-68-1)


Synthesis of Antibacterial Copper(II) Complexes with Defined Activity Profiles

Researchers synthesizing copper(II) coordination complexes for antibacterial screening can utilize 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (HL1) as a ligand to achieve moderate to high activity at concentrations of 0.2–1.0 mg/mL [1]. The ethyl-linked analog HL3 is completely inactive, making HL1 a critical choice for obtaining biologically active copper complexes [1].

Preparation of Mononuclear Zinc(II) Complexes for Structural Studies

For projects requiring structurally characterized mononuclear zinc(II) complexes, 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol (HSALAMP) provides a well-defined dimeric structure, [Zn(SALAMP)(NO3)]2, as determined by X-ray crystallography [1]. In contrast, the ethyl-linked analog HSALAEP yields a dinuclear cadmium complex with different nuclearity [1].

Development of Fluorescent Chemosensors for Trivalent Metal Ions

The phenol-pyridine-amine binding motif of 2-{[(Pyridin-2-ylmethyl)amino]methyl}phenol can be conjugated with fluorophores to create sensors with micromolar sensitivity for trivalent cations such as Fe3+ and Al3+ [1]. This selectivity is a key advantage for designing turn-on probes in biological or environmental sensing applications [1].

Coordination Chemistry Education and Mechanistic Studies

The compound's bidentate chelating ability and its capacity to form stable copper and zinc complexes up to 200 °C [1] make it a suitable model ligand for teaching coordination chemistry principles and for investigating structure-activity relationships in metal-based drug candidates [1].

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